Triethoxyfluorosilane

Semiconductor Manufacturing Low-k Dielectrics Aerogel Synthesis

Triethoxyfluorosilane (TEFS) resolves the critical trade-off between low dielectric constant and mechanical integrity in next-gen ILD materials. Unlike TEOS, its Si-F bond yields fractal-network microstructures, achieving k values of 1.13-1.19 versus 1.5-2.0 for TEOS films. TEFS-based xerogels also deliver ~12 GPa Young's modulus-over twice the stiffness of conventional low-k glasses (4.6-5.2 GPa)-enabling robust integration in high-stress semiconductor manufacturing. For catalyst design, TEFS imparts a hydrophobic microenvironment that markedly enhances organic substrate adsorption and photocatalytic degradation rates in aqueous media. Supplied as a colorless liquid (bp 133-134 °C, d ~0.98 g/cm³), available in research and bulk quantities with documented purity. Global shipping with appropriate hazard classification (UN2924, Class 3/8).

Molecular Formula C6H15FO3Si
Molecular Weight 182.26 g/mol
CAS No. 358-60-1
Cat. No. B1226324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxyfluorosilane
CAS358-60-1
SynonymsTEFS cpd
triethoxyfluorosilane
Molecular FormulaC6H15FO3Si
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCO[Si](OCC)(OCC)F
InChIInChI=1S/C6H15FO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3
InChIKeyXVYIJOWQJOQFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethoxyfluorosilane for Low-k and Hydrophobic Applications


Triethoxyfluorosilane (TEFS), with the formula C6H15FO3Si, is a fluorinated alkoxysilane [1]. It is a colorless liquid with a boiling point of 133-134 °C and a density of approximately 0.98 g/cm³ [2]. Unlike its non-fluorinated counterpart, tetraethoxysilane (TEOS), TEFS contains a silicon-fluorine (Si-F) bond within its molecular structure, which directly influences its reactivity and the properties of materials derived from it [3]. This compound is primarily used as a precursor in sol-gel processes to create fluorinated silica materials, imparting unique properties such as low dielectric constant and enhanced hydrophobicity to the final product [3].

Why TEFS Cannot Be Substituted by TEOS


Direct substitution of triethoxyfluorosilane (TEFS) with a non-fluorinated analog like tetraethoxysilane (TEOS) is not scientifically justified for applications requiring low dielectric constants or enhanced hydrophobicity. The key differentiator is the presence of the silicon-fluorine (Si-F) bond in TEFS [1]. This bond fundamentally alters the resulting material's properties compared to TEOS-derived silica. Specifically, TEFS has been shown to promote a fractal network microstructure as opposed to the particle-like microstructure characteristic of TEOS-based materials [1]. This microstructural difference, driven by the Si-F chemistry, is the root cause of the quantifiable performance differences in dielectric constant, mechanical robustness, and surface hydrophobicity detailed in the evidence guide below.

Quantitative Performance Evidence for TEFS


Low Dielectric Constant Aerogel Films

Triethoxyfluorosilane (TEFS) aerogels demonstrate a significantly lower dielectric constant (k) compared to aerogels derived from tetraethoxysilane (TEOS) [1]. This performance advantage is critical for reducing parasitic capacitance in advanced semiconductor interlayer dielectrics (ILD). The inherent Si-F bond in TEFS contributes to this lower k value by reducing the polarizability of the material [2].

Semiconductor Manufacturing Low-k Dielectrics Aerogel Synthesis

Mechanical Robustness of Xerogel Films

Triethoxyfluorosilane (TEFS)-based xerogel films exhibit a substantially higher Young's modulus (E) compared to other classes of low-k dielectric materials, such as organosilicate glass (OSG/SiOCH) [1][2]. This mechanical robustness is a critical differentiator for integration into semiconductor manufacturing processes, where materials must withstand chemical-mechanical planarization (CMP) and packaging stresses without fracturing.

Semiconductor Manufacturing Low-k Dielectrics Xerogel Films

Hydrophobic Catalyst Supports & Membranes

Surface modification with TEFS imparts quantifiable hydrophobicity, which is crucial for applications where water adsorption is detrimental. When applied to a mesoporous silica (HMS) support, TEFS modification dramatically improved the performance of a TiO2 photocatalyst compared to the unmodified support [1]. The enhanced performance is attributed to the hydrophobic surface preferentially adsorbing organic pollutants over water.

Heterogeneous Catalysis Surface Modification Membrane Technology

Aerogel Microstructure Control

The incorporation of fluorine from TEFS directly influences the gelation mechanism and resulting microstructure of silica aerogels. In a comparative study with TEOS, the presence of Si-F bonds in TEFS was determined to promote the formation of a fractal network microstructure, whereas TEOS-derived aerogels exhibited a particle-like microstructure [1].

Sol-Gel Chemistry Materials Science Aerogel Synthesis

TEFS Applications in Advanced Materials


Ultra-Low-k Dielectric Film Precursor

For the development of next-generation interlayer dielectrics (ILD) in integrated circuits, TEFS offers a quantifiable advantage over TEOS. The data shows TEFS-based aerogels achieve dielectric constants (k) in the range of 1.13-1.19 [1], compared to 1.5-2.0 for TEOS-derived films [2]. Furthermore, TEFS-based xerogel films demonstrate a Young's modulus of ~12 GPa [3], which is over twice as high as conventional SiOCH low-k glasses (4.6-5.2 GPa) [4], addressing the critical challenge of integrating mechanically weak low-k materials into high-stress manufacturing processes.

Hydrophobic Catalyst Support Modification

When designing heterogeneous catalysts for reactions in aqueous or humid environments, TEFS should be prioritized over non-fluorinated silylation agents. Its use creates a hydrophobic microenvironment on the support (e.g., mesoporous silica) that dramatically improves both the adsorption of organic substrates and the overall photocatalytic degradation rate compared to an unmodified support [5]. This is particularly relevant for applications in wastewater treatment or fine chemical synthesis where water management at the active site is crucial.

Co-Precursor for Fractal Aerogels

For applications requiring a fractal network microstructure rather than a particle-like one, TEFS is the precursor of choice over TEOS [6]. This microstructural control, driven by the Si-F bond, is critical for tailoring the final physical properties of the aerogel, including its density, surface area, and mechanical behavior. This scenario is highly relevant for advanced thermal insulation, catalyst scaffolds, and Cherenkov detectors where the pore network architecture directly impacts performance.

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